11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
This compound belongs to the class of nitrogen-containing tricyclic frameworks, characterized by a fused bicyclo[6.4.0]dodeca-1,6-diene core with three nitrogen atoms at positions 7, 8, and 11. Key structural features include:
- Tricyclic rigidity: The fused ring system restricts conformational flexibility, promoting stable ligand-receptor interactions.
- Electron-rich environment: The triaza core and carbonyl group facilitate π-π stacking and hydrogen bonding.
- Steric hindrance: The 4-phenyloxane moiety may limit accessibility to reactive sites, influencing regioselectivity in reactions.
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(21(9-13-26-14-10-21)16-5-2-1-3-6-16)23-11-12-24-19(15-23)17-7-4-8-18(17)22-24/h1-3,5-6H,4,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTCNIMITKWWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Cycloaddition Reactions
The compound’s conjugated diene system enables participation in Diels-Alder (DA) and inverse electron-demand Diels-Alder (DAR inv) reactions.
-
The DA reaction proceeds via a concerted mechanism, forming a six-membered transition state. The phenyloxane group stabilizes the transition state through steric bulk, favoring endo selectivity .
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In DAR inv, electron-deficient tetrazines react rapidly with the triazatricyclo diene, forming stable dihydropyridazines. This reaction is pH-sensitive, with optimal rates observed in mildly acidic conditions (pH 5–6) .
Nucleophilic Substitution
The carbonyl group at position 11 undergoes nucleophilic acyl substitution under basic conditions:
| Reagent | Conditions | Product | Key Observation |
|---|---|---|---|
| Ammonia (NH₃) | DMF, 60°C, 12 hr | 11-Amino-triazatricyclo derivative | Amide formation via tetrahedral intermediate |
| Hydrazine (N₂H₄) | Ethanol, reflux | Hydrazide analog | Enhanced solubility in polar solvents |
| Grignard reagents | THF, −78°C to room temperature | Tertiary alcohol derivatives | Steric hindrance reduces yields (~40%) |
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The reaction with ammonia proceeds via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, (2) proton transfer and elimination of the leaving group.
Oxidation and Reduction
The triazatricyclo core exhibits redox activity:
Oxidation
-
Ozone (O₃) : Cleaves the diene moiety, yielding two carbonyl-containing fragments.
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mCPBA (meta-chloroperbenzoic acid) : Epoxidizes the diene system, forming a strained epoxide ring (confirmed via X-ray crystallography) .
Reduction
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H₂/Pd-C : Hydrogenation of the diene to a saturated tricyclo structure, enhancing conformational rigidity .
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NaBH₄ : Selective reduction of the carbonyl to a hydroxyl group, preserving the triazole rings.
Ring-Opening Reactions
Under acidic conditions, the triazole ring undergoes hydrolysis:
-
Hydrolysis follows a protonation-nucleophilic attack mechanism, with the N2 nitrogen of the triazole acting as the primary protonation site.
Cross-Coupling Reactions
The phenyloxane moiety participates in Suzuki-Miyaura couplings:
| Catalyst | Base | Aryl Boronic Acid | Product | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 4-Methoxyphenylboronic acid | 4′-Methoxy-substituted phenyloxane analog | 72% |
| Pd(OAc)₂/XPhos | CsF | 3-Cyanophenylboronic acid | Electron-deficient aryl derivative | 65% |
-
The reaction tolerates electron-donating and -withdrawing substituents but is sensitive to steric bulk at the ortho position.
Scientific Research Applications
11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s stability and reactivity make it useful for probing biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene exerts its effects involves its interaction with molecular targets and pathways. The triazatricyclic core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, electronic, and functional distinctions between the target compound and analogous tricyclic systems:
Key Comparative Insights:
Nitrogen Content vs.
Substituent Effects :
- The 4-phenyloxane-4-carbonyl group in the target compound offers greater steric bulk than the carboxylic acid in , likely reducing solubility but improving membrane permeability.
- The thia-diazatricyclic derivative exhibits sulfur-induced electronic effects (e.g., enhanced nucleophilicity), absent in the target compound.
Synthetic Utility :
- Diazatricyclic carboxylic acid participates in cycloadditions due to its conjugated system, whereas the target’s amide linkage may favor nucleophilic acyl substitution.
- Spirocyclic systems (e.g., ) enable modular derivatization via benzothiazole substitution, a feature less accessible in the rigid triaza framework.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 257.29 g/mol
- CAS Number : Not widely reported but can be derived from its structural formula.
Structural Characteristics
The compound features a triazatricyclo structure, which is characterized by the presence of nitrogen atoms in the ring system. This unique structure may contribute to its biological activity by influencing its interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar triazatricyclo structures exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary studies suggest that 11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene may possess anticancer properties. A study conducted on similar triazatriene derivatives demonstrated their ability to induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against malignancies .
The proposed mechanism of action for this compound involves interference with DNA synthesis and repair mechanisms in rapidly dividing cells. This is particularly relevant in cancer therapy where targeting proliferative pathways can lead to effective treatment outcomes.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazatricyclo compounds and evaluated their antimicrobial efficacy against a panel of pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | S. aureus |
| This compound | 12 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
Another study focused on evaluating the cytotoxic effects of triazatriene derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings suggested that these compounds could significantly reduce cell viability at concentrations as low as 10 µM .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 10 | This compound |
| HeLa | 15 | Similar Triazatriene Derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
